molecular formula C12H18N2O5 B142998 Dhptu CAS No. 126259-82-3

Dhptu

Cat. No. B142998
M. Wt: 270.28 g/mol
InChI Key: MQUAROFWJCQPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydropteridine reductase (DHPR) is an enzyme that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in neurotransmitter synthesis and nitric oxide production. DHPR deficiency has been linked to several neurological disorders, including phenylketonuria (PKU) and dystonia.

Mechanism Of Action

Dhptu catalyzes the reduction of BH2 to BH4 using NADH as a cofactor. The reduction reaction involves the transfer of two electrons and two protons from NADH to BH2, resulting in the formation of BH4. The enzyme contains a flavin adenine dinucleotide (FAD) cofactor, which is essential for its activity. The FAD cofactor undergoes a redox cycle during the catalytic reaction, transferring electrons between BH2 and NADH.

Biochemical And Physiological Effects

Dhptu deficiency leads to a decrease in BH4 levels, which impairs the activity of several enzymes involved in neurotransmitter synthesis and nitric oxide production. Low levels of BH4 have been linked to several neurological disorders, including PKU and dystonia. Dhptu also plays a role in the regulation of nitric oxide production, which is involved in the regulation of blood pressure and immune function.

Advantages And Limitations For Lab Experiments

Dhptu is a well-characterized enzyme that has been extensively studied in vitro and in vivo. The enzyme is relatively easy to purify and assay, making it a useful tool for studying the biosynthesis of BH4. However, the activity of Dhptu is dependent on several factors, including the availability of NADH and the pH and temperature of the reaction. These factors can affect the reproducibility of the assay and the interpretation of the results.

Future Directions

Future research on Dhptu could focus on several areas, including the development of new therapeutic strategies for PKU and dystonia. The identification of small molecules that can modulate the activity of Dhptu could lead to the development of new drugs for these disorders. The role of Dhptu in nitric oxide production and immune function could also be explored further, as this could have implications for the treatment of inflammatory diseases. Finally, the regulation of Dhptu expression and activity could be studied in more detail, as this could provide insights into the mechanisms underlying the biosynthesis of BH4.

Synthesis Methods

Dhptu is a flavoenzyme that catalyzes the reduction of dihydrobiopterin (BH2) to BH4. The enzyme is encoded by the QDPR gene and is expressed in several tissues, including the liver, brain, and kidney. The synthesis of Dhptu involves the transcription of the QDPR gene, translation of the mRNA, and post-translational modification of the protein to form an active enzyme. The enzyme requires NADH as a cofactor for its activity.

Scientific Research Applications

Dhptu has been extensively studied in the context of PKU, a genetic disorder characterized by the inability to metabolize phenylalanine. PKU patients have low levels of BH4, which is required for the activity of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. Dhptu is also involved in the biosynthesis of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. Dhptu deficiency has been linked to dystonia, a neurological disorder characterized by involuntary muscle contractions.

properties

CAS RN

126259-82-3

Product Name

Dhptu

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

1-(1,3-dihydroxy-2-methylpropoxy)-5,6,7,8-tetrahydroquinazoline-2,4-dione

InChI

InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18)

InChI Key

MQUAROFWJCQPPG-UHFFFAOYSA-N

SMILES

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O

Canonical SMILES

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O

synonyms

1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil
DHPTU

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.